![molecular formula C14H17N3O2 B12628167 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- CAS No. 918531-85-8](/img/structure/B12628167.png)
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Carboxaldehyde Group: This step involves the functionalization of the pyrrolo[2,3-b]pyridine core to introduce the carboxaldehyde group.
Attachment of the Morpholinyl Group:
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the morpholinyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, particularly as an inhibitor of FGFRs.
Industry: The compound may have applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- involves its interaction with FGFRs. The compound binds to the FGFRs, inhibiting their activity and thereby blocking the downstream signaling pathways that promote tumor growth and proliferation. The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt pathways .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
7-Azaindole Derivatives: These compounds have a similar heterocyclic structure and are also studied for their potential biological activities.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- lies in its specific substitution pattern, which imparts distinct biological properties, particularly its potent inhibitory activity against FGFRs .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound and related derivatives.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C₁₀H₁₃N₃O
- Molecular Weight: 189.23 g/mol
- CAS Number: 171919-36-1
The structure consists of a pyrrolo[2,3-b]pyridine core substituted with a morpholine group, which is known to enhance solubility and bioavailability.
Biological Activity Overview
1H-Pyrrolo[2,3-b]pyridine derivatives have shown a range of biological activities, including:
- Inhibition of Phosphodiesterases (PDEs): Specific derivatives have been identified as selective inhibitors of PDE4B, which are implicated in inflammatory responses and various central nervous system (CNS) disorders. For example, compound 11h displayed significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions .
- Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain derivatives have been reported to inhibit FGFRs, which play critical roles in tumorigenesis. Compound 4h exhibited potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 nM to 712 nM and showed efficacy in inhibiting breast cancer cell proliferation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions starting from pyrrole and pyridine precursors. The SAR studies indicate that modifications on the pyrrolo ring can significantly affect biological activity.
Table 1: Summary of SAR Findings
Compound | Modification | Activity | IC50 (nM) |
---|---|---|---|
11h | Morpholine substitution | PDE4B Inhibition | 150 |
4h | FGFR Inhibition | Cancer Cell Proliferation | 7 |
11a | Methyl group addition | Anti-inflammatory | 200 |
Case Study 1: PDE4B Inhibition
In a study focusing on the anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives, compound 11h was shown to significantly inhibit TNF-α release from lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer potential of compound 4h , which demonstrated significant inhibition of proliferation and induced apoptosis in breast cancer cells (4T1). The mechanism was linked to the inhibition of FGFR signaling pathways, highlighting its potential as an anticancer agent .
Properties
CAS No. |
918531-85-8 |
---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H17N3O2/c18-11-12-10-17(14-13(12)2-1-3-15-14)5-4-16-6-8-19-9-7-16/h1-3,10-11H,4-9H2 |
InChI Key |
SIQMCMWGNXIKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=C2N=CC=C3)C=O |
Origin of Product |
United States |
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